molecular formula C8H18ClNO B6198619 N-(propan-2-yl)oxan-3-amine hydrochloride CAS No. 2680542-65-6

N-(propan-2-yl)oxan-3-amine hydrochloride

Cat. No.: B6198619
CAS No.: 2680542-65-6
M. Wt: 179.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(propan-2-yl)oxan-3-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO It is a hydrochloride salt form of N-(propan-2-yl)oxan-3-amine, which is an organic compound containing an oxane ring substituted with an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)oxan-3-amine hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or haloalcohols under acidic or basic conditions.

    Introduction of the Isopropylamine Group: The isopropylamine group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the oxane ring is replaced by the isopropylamine.

    Formation of the Hydrochloride Salt: The final step involves the reaction of N-(propan-2-yl)oxan-3-amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)oxan-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N-(propan-2-yl)oxan-3-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)oxan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The oxane ring provides structural stability and can influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: An organic compound structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent.

    N-(propan-2-yl)oxolan-3-amine: A similar compound with a slightly different ring structure.

Uniqueness

N-(propan-2-yl)oxan-3-amine hydrochloride is unique due to its specific combination of an oxane ring and an isopropylamine group

Properties

CAS No.

2680542-65-6

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.